4-(2-Furylsulfonyl)morpholine

Description

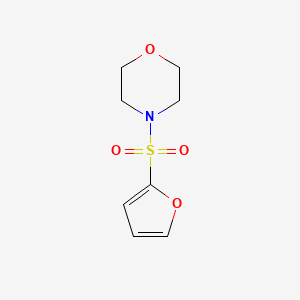

4-(2-Furylsulfonyl)morpholine is a sulfonamide derivative of morpholine, characterized by a furylsulfonyl group attached to the morpholine ring. Morpholine derivatives are widely used in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

4-(furan-2-ylsulfonyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c10-14(11,8-2-1-5-13-8)9-3-6-12-7-4-9/h1-2,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUKCHYXUOCDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640493 | |

| Record name | 4-(Furan-2-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936083-22-6 | |

| Record name | 4-(Furan-2-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furylsulfonyl)morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative of furan. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include morpholine, 2-furylsulfonyl chloride, and a base such as triethylamine .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Furylsulfonyl)morpholine undergoes various chemical reactions, including:

Oxidation: The furyl group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2-Furylsulfonyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Furylsulfonyl)morpholine involves its interaction with specific molecular targets. The furylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

The following comparison focuses on sulfonylmorpholine derivatives with varying substituents, emphasizing structural, synthetic, and functional differences.

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Methoxy groups (electron-donating) improve solubility .

- Steric Effects : Bulky substituents like biphenyl (, entry 7) may hinder binding in sterically sensitive targets, whereas smaller groups (e.g., fluorine, furyl) offer better spatial compatibility.

- Metabolic Stability : Fluorinated derivatives (e.g., 2-fluorophenyl) resist oxidative metabolism, while thiomorpholine analogues () are metabolically labile due to sulfur oxidation .

Structural and Solid-State Differences

- Thiomorpholine vs. Morpholine Analogues : The replacement of oxygen with sulfur in thiomorpholine (e.g., 4-(4-nitrophenyl)thiomorpholine, ) increases lipophilicity and alters crystal packing. Thiomorpholine derivatives form centrosymmetric dimers via C–H···O interactions, whereas morpholine analogues lack such interactions due to reduced sulfur-mediated hydrogen bonding .

- High-Pressure Behavior : 4-(Benzenesulfonyl)morpholine exhibits pressure-induced phase transitions, with Raman spectral changes linked to C–H···O hydrogen bonds and van der Waals interactions. Furyl-substituted analogues may display distinct behavior due to the furan ring’s rigidity .

Biological Activity

4-(2-Furylsulfonyl)morpholine is an organic compound recognized for its unique structural features, including a morpholine ring and a furylsulfonyl group. Its molecular formula is C8H11NO4S, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with related compounds.

- Molecular Weight : 217.24 g/mol

- CAS Number : 936083-22-6

- Structure : The compound features a morpholine ring substituted with a furylsulfonyl group, contributing to its distinct chemical reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with a sulfonyl chloride derivative of furan. This reaction is conducted under controlled conditions to optimize yield and purity. Common reagents include morpholine, 2-furylsulfonyl chloride, and bases like triethylamine.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. A study highlighted its effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The furylsulfonyl group can form reactive intermediates that disrupt biochemical pathways essential for microbial survival. This mechanism may involve the inhibition of enzymes critical for cell wall synthesis or metabolic processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other morpholine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(2-Hydroxypropyl)morpholine | Antioxidant, anti-inflammatory | Hydroxy group enhances solubility |

| 4-(4-Morpholinyl)-4-oxo-2-butenoylmorpholine | Analgesic, anti-inflammatory | Ketone group provides additional reactivity |

| 4-(2-Bromoiso-valeryl)morpholine | Antimicrobial | Bromine enhances electrophilicity |

| This compound | Antimicrobial, antifungal | Furylsulfonyl group for distinct reactivity |

The presence of the furylsulfonyl group in this compound differentiates it from other derivatives by potentially enhancing its biological activity through unique interactions with target proteins or enzymes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of morpholine derivatives:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The compound showed lower minimum inhibitory concentrations (MIC) compared to other morpholines tested.

- Mechanistic Insights : Computational studies have suggested that the compound's mechanism may involve binding to active sites of enzymes involved in cell wall synthesis, leading to cell lysis .

- Pharmacological Potential : Ongoing research is exploring the compound's potential as a pharmaceutical intermediate in drug development, particularly for infectious diseases resistant to current treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.